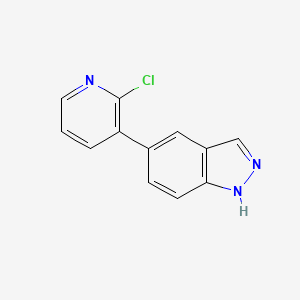

5-(2-chloropyridin-3-yl)-1H-indazole

Cat. No. B8389595

M. Wt: 229.66 g/mol

InChI Key: DZJRFXMKJLTMAB-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US09145433B2

Procedure details

A single necked round bottom flask equipped with a magnetic stir bar was charged with 1-Boc-indazole-5-boronic acid pinacol ester (3.0 g, 8.7 mmol), 3-bromo-2-chloropyridine (2.0 g, 10.4 mmol), Pd(PPh3)4 (1 g, 0.86 mmol) and 2M aq. Na2CO3 (10 mL, 20 mmol) and 1,4-dioxane under nitrogen atmosphere. The reaction flask was fitted with a reflux condenser containing three-way stopcock equipped with argon filled balloon. The reaction contents were stirred and air was removed from the closed reaction system by vacuum and back filled with argon. Following three cycles of degassing, the reaction mixture was heated at 100° C. (oil-bath) under argon. Initial clear heterogeneous reaction mixture turned to clear biphasic off-yellow solution. After 12 h with no additional change in the proportion of the product, as analyzed by LC/MS, the reaction mixture was cooled to room temperature. Upon concentration of the reaction mixture, EtOAc/water (200 mL/100 mL) was transferred to the concentrate and stirred for 30 min. The organic layer was separated and the aqueous layer extracted with EtOAc (2×75 mL). MgSO4 and Celite® were added to combined organic layers, stirred for 20 min and the contents suction filtered. The filter cake was washed with EtOAc (100 mL) and the combined filtrates concentrated by rotary evaporator under vacuum. The crude concentrate was dissolved in 1% MeOH/CH2Cl2 and absorbed on silica gel (20g) by evaporating the solvent followed by drying. Subsequent purification by flash silica gel column purification of the dry powder (Combiflash® companion System® with RediSep® silica gel column 120 g, 30-70% EtOAc/hexanes eluting solvent) provided 5-(2-chloropyridin-3-yl)-1H-indazole (1.0 g, 50%) as a white crystalline solid after concentration of the desired product fractions. 1H NMR (DMSO-d6): δ 13.2 (s, 1H), 8.41 (dd, 1H, J=1.8 and 4.7 Hz), 8.13 (s, 1H), 7.90 (dd, 1H, J=1.7 and 4.7 Hz), 7.84 (s, 1H), 7.62 (d, 1H, J=8.8 Hz), 7.51 (dd, 1H, J=4.7 and 7.3 Hz), 7.42 (dd, 1H, J=1.4 and 8.5 Hz). LCMS: 95%, MS (m/e) 230 (MH+).

Name

EtOAc water

Quantity

200 mL

Type

solvent

Reaction Step Two

Yield

50%

Identifiers

|

REACTION_CXSMILES

|

C([N:8]1[C:16]2[C:11](=[CH:12][C:13](B3OC(C)(C)C(C)(C)O3)=[CH:14][CH:15]=2)[CH:10]=[N:9]1)(OC(C)(C)C)=O.Br[C:27]1[C:28]([Cl:33])=[N:29][CH:30]=[CH:31][CH:32]=1.C([O-])([O-])=O.[Na+].[Na+].O1CCOCC1>C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.CCOC(C)=O.O>[Cl:33][C:28]1[C:27]([C:13]2[CH:12]=[C:11]3[C:16](=[CH:15][CH:14]=2)[NH:8][N:9]=[CH:10]3)=[CH:32][CH:31]=[CH:30][N:29]=1 |f:2.3.4,7.8,^1:49,51,70,89|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

3 g

|

|

Type

|

reactant

|

|

Smiles

|

C(=O)(OC(C)(C)C)N1N=CC2=CC(=CC=C12)B1OC(C)(C)C(C)(C)O1

|

|

Name

|

|

|

Quantity

|

2 g

|

|

Type

|

reactant

|

|

Smiles

|

BrC=1C(=NC=CC1)Cl

|

|

Name

|

|

|

Quantity

|

10 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(=O)([O-])[O-].[Na+].[Na+]

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O1CCOCC1

|

|

Name

|

|

|

Quantity

|

1 g

|

|

Type

|

catalyst

|

|

Smiles

|

C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1

|

Step Two

|

Name

|

EtOAc water

|

|

Quantity

|

200 mL

|

|

Type

|

solvent

|

|

Smiles

|

CCOC(=O)C.O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

100 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

were stirred

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

A single necked round bottom flask equipped with a magnetic stir bar

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The reaction flask was fitted with a reflux condenser

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

containing three-way stopcock

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

equipped with argon filled balloon

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The reaction contents

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

air was removed from the closed reaction system by vacuum

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

back filled with argon

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

of degassing

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Initial clear heterogeneous reaction mixture

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the reaction mixture was cooled to room temperature

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrate

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

stirred for 30 min

|

|

Duration

|

30 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The organic layer was separated

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

the aqueous layer extracted with EtOAc (2×75 mL)

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

MgSO4 and Celite® were added

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

stirred for 20 min

|

|

Duration

|

20 min

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

the contents suction filtered

|

WASH

|

Type

|

WASH

|

|

Details

|

The filter cake was washed with EtOAc (100 mL)

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

the combined filtrates concentrated by rotary evaporator under vacuum

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

The crude concentrate

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

was dissolved in 1% MeOH/CH2Cl2

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

absorbed on silica gel (20g)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

by evaporating the solvent

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

by drying

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Subsequent purification

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

by flash silica gel column purification of the dry powder (Combiflash® companion System® with RediSep® silica gel column 120 g, 30-70% EtOAc/hexanes eluting solvent)

|

Outcomes

Product

Details

Reaction Time |

12 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

ClC1=NC=CC=C1C=1C=C2C=NNC2=CC1

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 1 g | |

| YIELD: PERCENTYIELD | 50% | |

| YIELD: CALCULATEDPERCENTYIELD | 50% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |